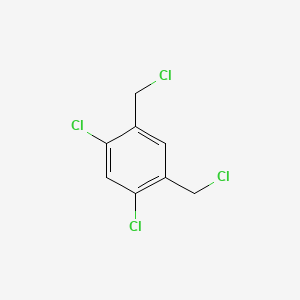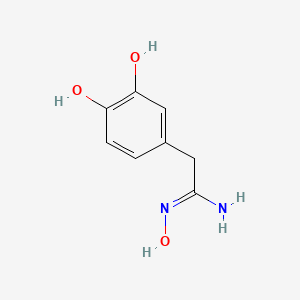
Boc-dakli
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used in scientific research for labeling κ opioid receptors and as a precursor for the production of labeled DAKLI . The compound is characterized by its high purity and stability, making it suitable for various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-dakli involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced to the amino groups under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
Boc-dakli undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amine, carbamic acid, and carbon dioxide .
科学研究应用
Boc-dakli is widely used in scientific research due to its versatility and stability. Some of its applications include:
作用机制
The mechanism of action of Boc-dakli involves the selective protection of amino groups using the Boc group. The Boc group is introduced to the amino groups through electrophilic activation of di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amino groups from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
相似化合物的比较
Boc-dakli is similar to other Boc-protected compounds such as Boc-DMT and Fmoc-DMT . These compounds also use the Boc group for protecting amino groups in organic synthesis. this compound is unique in its specific application for labeling κ opioid receptors and its high purity and stability . Other similar compounds include:
属性
分子式 |
C87H149N31O17 |
|---|---|
分子量 |
1901.3 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C87H149N31O17/c1-10-52(6)69(79(132)113-60(29-21-41-104-85(97)98)80(133)118-42-22-30-65(118)78(131)112-58(27-19-39-102-83(93)94)73(126)114-61(43-50(2)3)75(128)109-56(25-17-37-100-81(89)90)70(123)106-47-66(120)99-36-16-12-15-35-88)117-74(127)59(28-20-40-103-84(95)96)110-72(125)57(26-18-38-101-82(91)92)111-76(129)62(44-51(4)5)115-77(130)64(45-53-23-13-11-14-24-53)108-68(122)49-105-67(121)48-107-71(124)63(116-86(134)135-87(7,8)9)46-54-31-33-55(119)34-32-54/h11,13-14,23-24,31-34,50-52,56-65,69,119H,10,12,15-22,25-30,35-49,88H2,1-9H3,(H,99,120)(H,105,121)(H,106,123)(H,107,124)(H,108,122)(H,109,128)(H,110,125)(H,111,129)(H,112,131)(H,113,132)(H,114,126)(H,115,130)(H,116,134)(H,117,127)(H4,89,90,100)(H4,91,92,101)(H4,93,94,102)(H4,95,96,103)(H4,97,98,104)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI 键 |
NZHVJRRIUYHXMW-CWTBXRLPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)








![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
